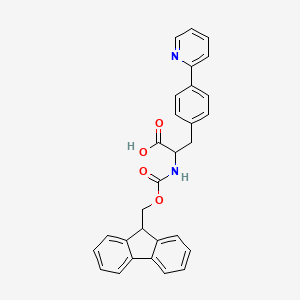
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a pyridin-2-yl substituent on the phenyl ring. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of the Pyridin-2-yl Substituent: The phenyl ring is functionalized with a pyridin-2-yl group through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The amino group can participate in peptide coupling reactions, forming peptide bonds with carboxyl groups of other amino acids.
Substitution Reactions: The pyridin-2-yl group can undergo electrophilic substitution reactions, allowing further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides (e.g., EDC, DCC) in the presence of coupling additives like HOBt or HOAt.
Substitution: Electrophiles such as halogens or sulfonates in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Functionalized Derivatives: Substitution reactions yield various functionalized derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is widely used in peptide synthesis. Its stability and ease of deprotection make it a valuable building block for synthesizing complex peptides and proteins .
Biology and Medicine
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to form stable peptide bonds makes it an essential component in drug development .
Wirkmechanismus
The mechanism of action of Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to form peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid: Similar structure but with the pyridinyl group at a different position.
Fmoc-(S)-2-amino-3-(4-(pyridin-4-yl)phenyl)propanoic acid: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions in peptide synthesis. This positional specificity can affect the overall properties and functionality of the synthesized peptides .
Eigenschaften
Molekularformel |
C29H24N2O4 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C29H24N2O4/c32-28(33)27(17-19-12-14-20(15-13-19)26-11-5-6-16-30-26)31-29(34)35-18-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-16,25,27H,17-18H2,(H,31,34)(H,32,33) |
InChI-Schlüssel |
KHFXZZVTDRVHHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=N5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


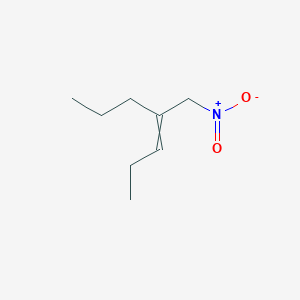
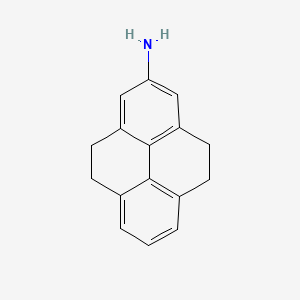
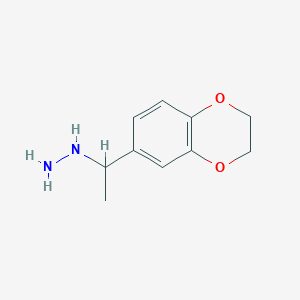
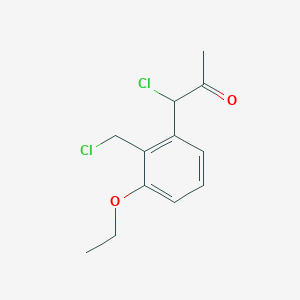
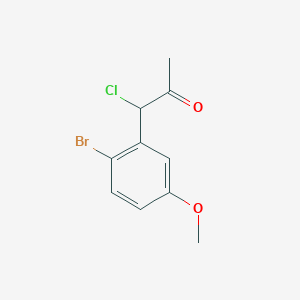
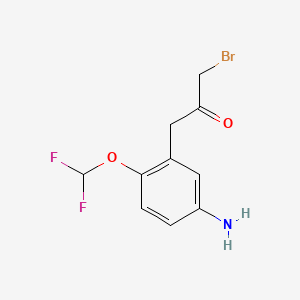
![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)



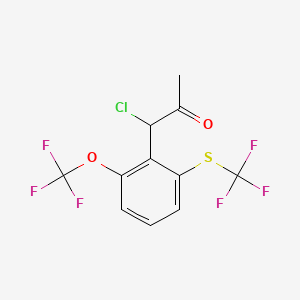

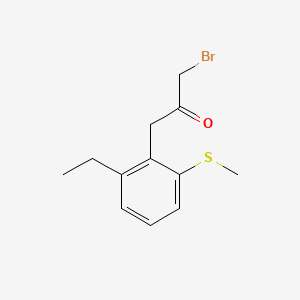
![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)
